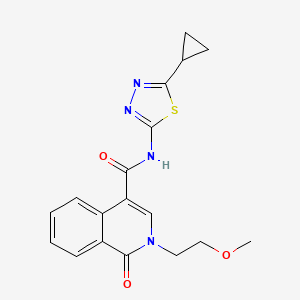![molecular formula C15H14ClFN4O3S B11021317 1-(3-chloro-4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021317.png)
1-(3-chloro-4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a diverse range of applications.
- Its chemical structure consists of a pyrrolidine ring fused with a thiadiazole ring, along with a carboxamide group and various substituents.
- The compound’s synthesis and properties make it intriguing for scientific exploration.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach includes the condensation of appropriate starting materials, followed by cyclization to form the pyrrolidine-thiadiazole core.
Reaction Conditions: Specific reaction conditions vary, but they typically involve suitable reagents, solvents, and catalysts.
Industrial Production: While industrial-scale production methods may differ, efficient routes are essential to meet demand.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, consider using strong oxidants like potassium permanganate or chromic acid. Reduction may involve hydrides (e.g., lithium aluminum hydride). Substitution reactions can utilize nucleophiles (e.g., amines).
Major Products: Depending on the reaction, products may include derivatives of the pyrrolidine-thiadiazole core or functionalized side chains.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigate its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug scaffold.
Medicine: Assess its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: Evaluate its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: Investigate signaling pathways affected by its binding, leading to biological responses.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the combination of the pyrrolidine-thiadiazole core and the carboxamide group.
Similar Compounds: Explore related structures, such as 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde and 1-(4-fluorophenyl)-3-(1-piperidinyl)-1H-indazole.
Properties
Molecular Formula |
C15H14ClFN4O3S |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H14ClFN4O3S/c1-24-7-12-19-20-15(25-12)18-14(23)8-4-13(22)21(6-8)9-2-3-11(17)10(16)5-9/h2-3,5,8H,4,6-7H2,1H3,(H,18,20,23) |
InChI Key |
LOWMMFWKOJMXGD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


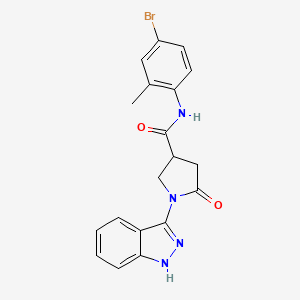
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11021241.png)
![2-(2-methylpropyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021248.png)
![4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one](/img/structure/B11021250.png)
![methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11021262.png)
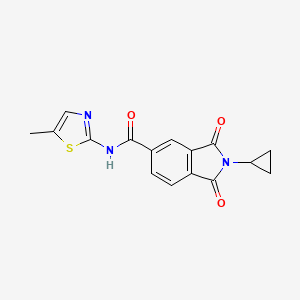
![4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11021276.png)
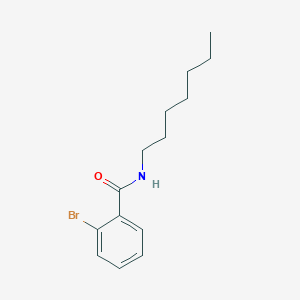
![5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11021280.png)
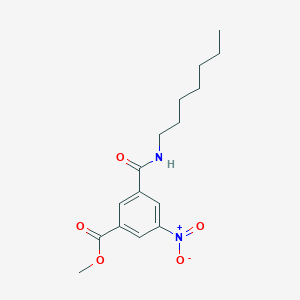
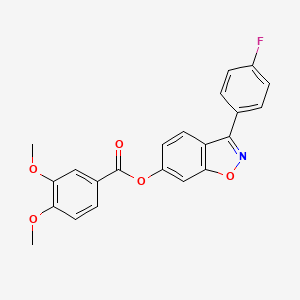
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11021305.png)
![Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11021315.png)
